

Spectroscopic analysis of Tridecane-1,2-diol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Tridecane-1,2-diol

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Spectroscopic Analysis of Tridecane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Tridecane-1,2-diol**, a long-chain aliphatic diol with potential applications in various scientific and industrial fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure and Properties

Tridecane-1,2-diol possesses a thirteen-carbon backbone with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). Its chemical formula is $C_{13}H_{28}O_2$ and it has a molecular weight of 216.36 g/mol. The presence of the hydroxyl groups introduces polarity and the potential for hydrogen bonding, influencing its physical and chemical properties.

Caption: Molecular Structure of **Tridecane-1,2-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Tridecane-1,2-diol**, both 1H and ^{13}C NMR are essential for structural

confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Tridecane-1,2-diol** is expected to show distinct signals for the protons on the carbon atoms bearing the hydroxyl groups, the long alkyl chain, and the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for **Tridecane-1,2-diol**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-OH	1.5 - 4.0	Broad Singlet	2H
H-1 (CH)	3.4 - 3.7	Multiplet	1H
H-2 (CH ₂)	3.2 - 3.5	Multiplet	2H
-(CH ₂) ₁₀ -	1.2 - 1.4	Multiplet	20H
-CH ₃	0.8 - 0.9	Triplet	3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

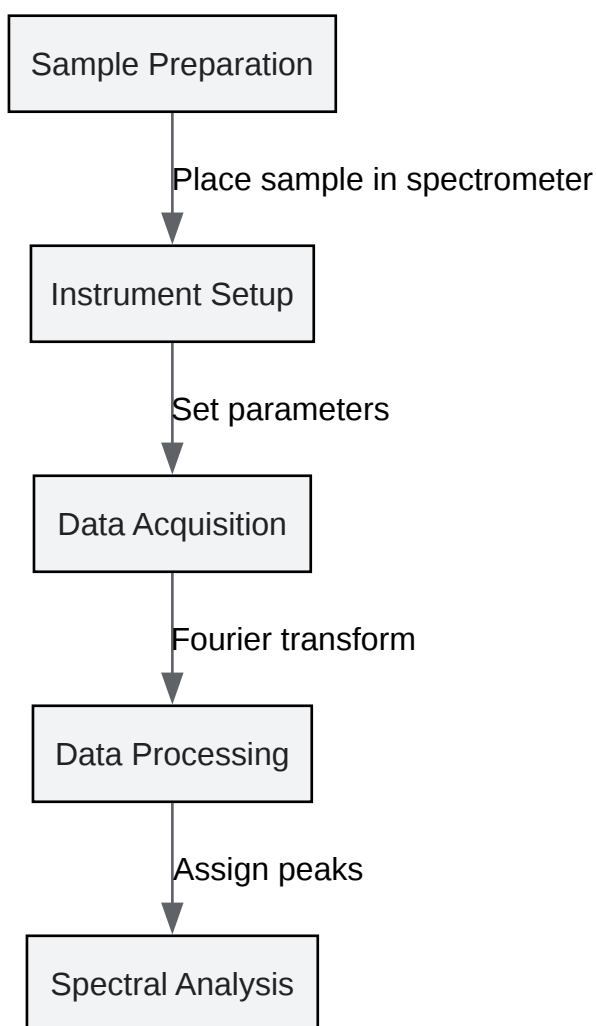
Table 2: Predicted ¹³C NMR Chemical Shifts for **Tridecane-1,2-diol**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1	65 - 75
C-2	70 - 80
C-3 to C-12	22 - 35
C-13	14

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of **Tridecane-1,2-diol** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Tridecane-1,2-diol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] The choice of solvent can affect the chemical shift of the hydroxyl protons.
- **Instrument Setup:** Place the NMR tube containing the sample into the NMR spectrometer.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences. Important parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts and multiplicities for both ^1H and ^{13}C spectra to assign the peaks to the corresponding atoms in the molecule.



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Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of **Tridecane-1,2-diol** is expected to be dominated by absorptions from the O-H and C-H bonds.

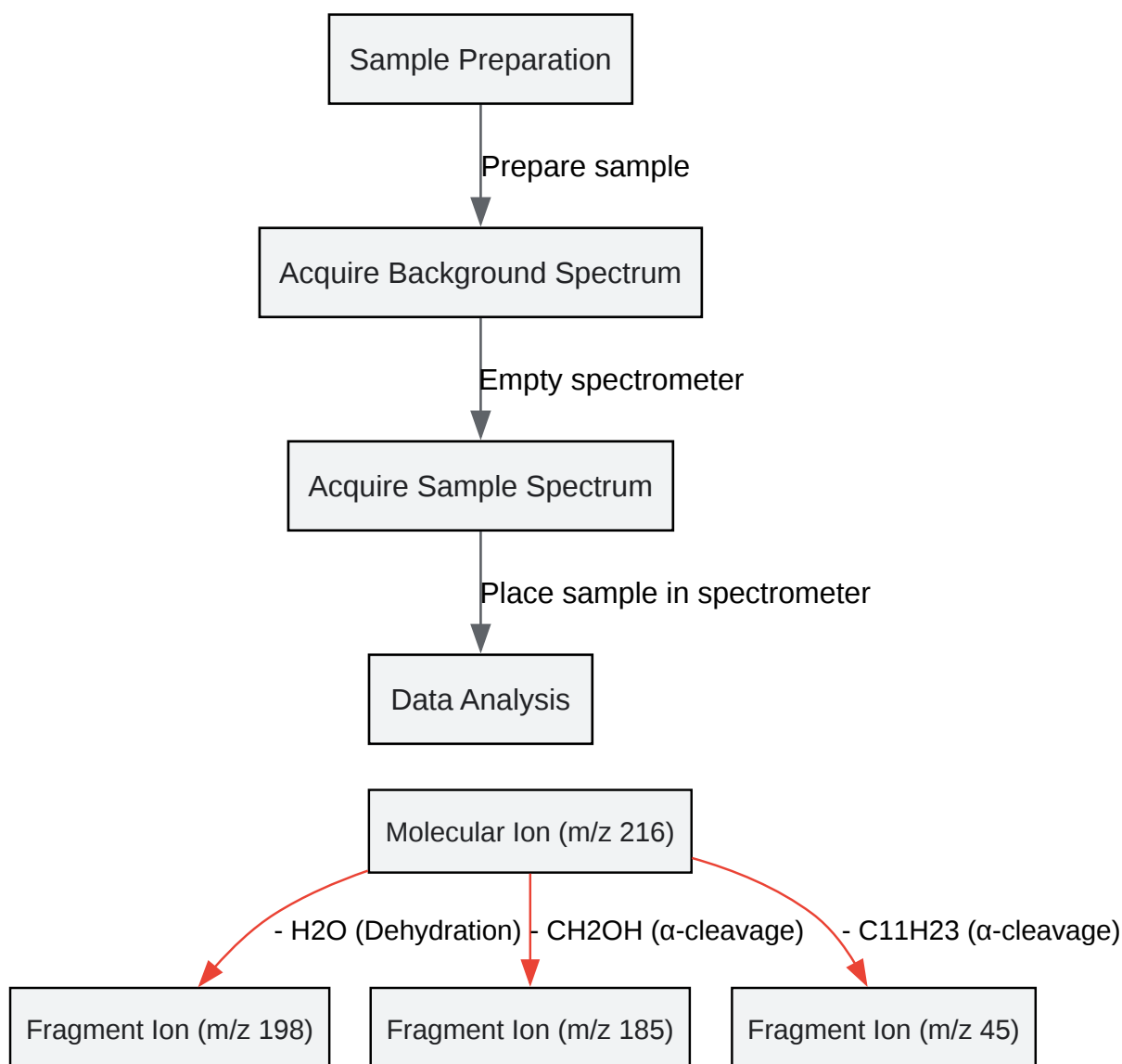
Table 3: Predicted IR Absorption Frequencies for **Tridecane-1,2-diol**

Functional Group	Absorption Range (cm ⁻¹)	Description
O-H (Alcohol)	3200 - 3600	Broad, strong absorption due to hydrogen bonding
C-H (Alkane)	2850 - 3000	Strong, sharp absorptions from sp ³ C-H stretching
C-O (Alcohol)	1000 - 1260	Medium to strong absorption from C-O stretching

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum is as follows:

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared for solid samples.
- **Background Spectrum:** Record a background spectrum of the empty sample holder or the pure solvent.
- **Sample Spectrum:** Place the prepared sample in the IR spectrometer and record the spectrum.
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The absorption bands are then identified and assigned to their corresponding functional groups.



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References

- 1. organicchemistrydata.org [organicchemistrydata.org]

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